

Application Notes and Protocols: In Vitro Transcription Assays Involving the THO Complex

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Compound of Interest

Compound Name: THP-2

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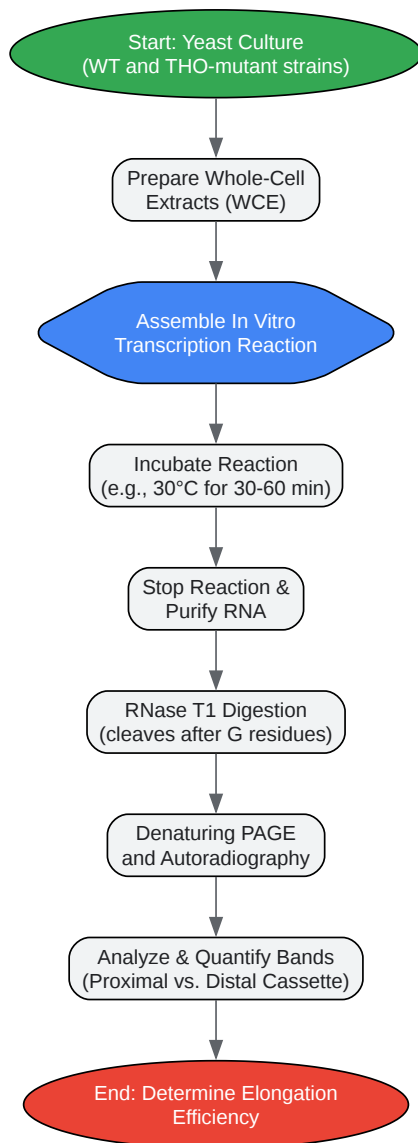
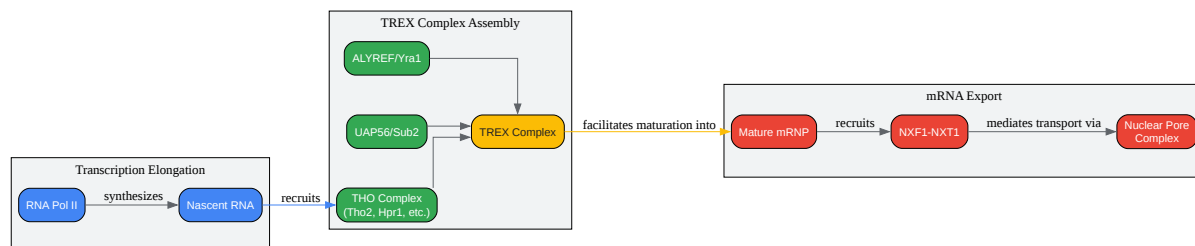
These application notes provide a comprehensive overview and detailed protocols for studying the THO (suppressor of the transcriptional defects of *hpr1Δ* by overexpression) complex using in vitro transcription assays. The THO complex is a highly conserved nuclear assembly critical for gene expression, functioning at the crossroads of transcription elongation, mRNA processing, and nuclear export.[1][2] In yeast, the core THO complex consists of subunits like Tho2, Hpr1, Mft1, and Thp2, while the human counterpart includes THOC1, THOC2, THOC5, among others.[3][4] The THO complex is a key component of the larger TRanscription-EXport (TREX) complex, which physically couples the transcription machinery to mRNA export factors. [1][2]

Mutations in THO components can lead to impaired transcription, particularly of long or GC-rich DNA sequences, and result in transcription-dependent genome instability.[5][6] In vitro assays are indispensable for dissecting the molecular mechanisms of the THO complex, allowing for the precise manipulation of reaction components to study its role in transcription elongation, its interaction with nucleic acids, and its functional relationship with other factors like the RNA helicase Sub2/UAP56 and the mRNA export adapter Yra1/ALYREF.[3][7][8]

The following sections detail the composition of the THO/TREX complex, its functional pathway, and provide step-by-step protocols for preparing cellular extracts and performing in vitro transcription elongation and nucleic acid binding assays.

The THO/TREX Complex: Assembly and Function

The THO complex is recruited co-transcriptionally to nascent mRNA.^[9] It then associates with the RNA helicase UAP56 (Sub2 in yeast) and the adaptor protein ALYREF (Yra1 in yeast) to form the mature TREX complex.^[3] This larger assembly is crucial for processing the pre-mRNA and licensing it for nuclear export by facilitating the loading of the primary export receptor, NXF1-NXT1.^{[2][3]} This coordinated process prevents the formation of harmful R-loops (DNA:RNA hybrids) and ensures genomic stability.^[3]



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